molecular formula C11H9Cl4NOS B14539302 4,4,5,5-Tetrachloro-2-(2-phenylethyl)-1,2-thiazolidin-3-one CAS No. 62094-64-8

4,4,5,5-Tetrachloro-2-(2-phenylethyl)-1,2-thiazolidin-3-one

Cat. No.: B14539302
CAS No.: 62094-64-8
M. Wt: 345.1 g/mol
InChI Key: LSHSEBOPWMOQFN-UHFFFAOYSA-N
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Description

4,4,5,5-Tetrachloro-2-(2-phenylethyl)-1,2-thiazolidin-3-one is a synthetic organic compound characterized by its unique structure, which includes a thiazolidinone ring substituted with tetrachloro and phenylethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetrachloro-2-(2-phenylethyl)-1,2-thiazolidin-3-one typically involves the reaction of 2-phenylethylamine with tetrachlorothiophosgene under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane, and the temperature is maintained at a low level to prevent decomposition of the reactants. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is essential to achieve high efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetrachloro-2-(2-phenylethyl)-1,2-thiazolidin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivative using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under an inert atmosphere.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile, often with a base to facilitate the substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetrachloro-2-(2-phenylethyl)-1,2-thiazolidin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, resulting in the desired biological effects. The exact pathways and targets may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5-Tetrachloro-2-(2-phenylethyl)-1,2-thiazolidin-3-one:

    Other Thiazolidinones: Compounds with similar core structures but different substituents, such as 2-phenylethyl-1,2-thiazolidin-3-one without the tetrachloro substitution.

Uniqueness

This compound stands out due to its tetrachloro substitution, which imparts unique chemical and biological properties

Properties

CAS No.

62094-64-8

Molecular Formula

C11H9Cl4NOS

Molecular Weight

345.1 g/mol

IUPAC Name

4,4,5,5-tetrachloro-2-(2-phenylethyl)-1,2-thiazolidin-3-one

InChI

InChI=1S/C11H9Cl4NOS/c12-10(13)9(17)16(18-11(10,14)15)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2

InChI Key

LSHSEBOPWMOQFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C(C(S2)(Cl)Cl)(Cl)Cl

Origin of Product

United States

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